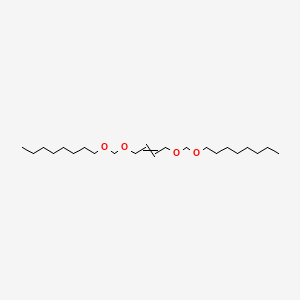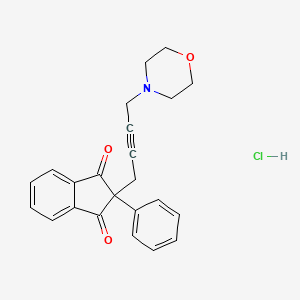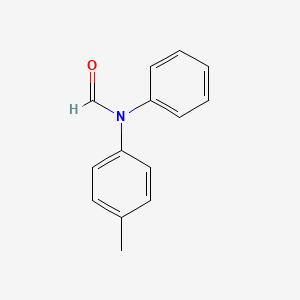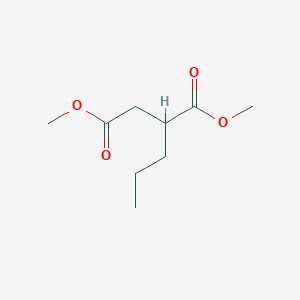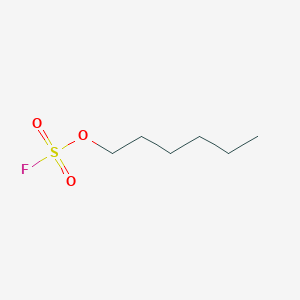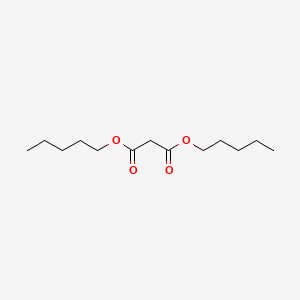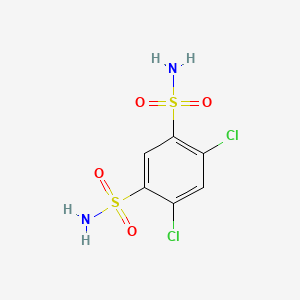
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two bromophenyl groups attached to a disilane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane can be synthesized through a multi-step process involving the reaction of 4-bromophenylmagnesium bromide with dichlorotetramethyldisilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The disilane core can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydrosilane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically performed in anhydrous solvents like tetrahydrofuran (THF) under inert conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include silanol or siloxane compounds.
Reduction Reactions: Products include hydrosilane derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Organic Synthesis: Serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic chemistry.
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the disilane core. The bromine atoms can undergo nucleophilic substitution, while the disilane core can participate in oxidation and reduction reactions. These reactions enable the compound to form a wide range of derivatives with diverse chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-chlorophenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with chlorine atoms instead of bromine.
1,2-Bis(4-fluorophenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with fluorine atoms instead of bromine.
1,2-Bis(4-methylphenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with methyl groups instead of bromine.
Uniqueness
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atoms make it more suitable for certain substitution reactions, providing access to a broader range of derivatives.
Propiedades
Número CAS |
10536-63-7 |
|---|---|
Fórmula molecular |
C16H20Br2Si2 |
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[(4-bromophenyl)-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C16H20Br2Si2/c1-19(2,15-9-5-13(17)6-10-15)20(3,4)16-11-7-14(18)8-12-16/h5-12H,1-4H3 |
Clave InChI |
LSYGUHRKZBJLPA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)Br)[Si](C)(C)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
